

Bazedoxifene N-Oxide: A Technical Review of a Minor Metabolite

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Compound of Interest		
Compound Name:	Bazedoxifene N-Oxide	
Cat. No.:	B602038	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) utilized in the management of postmenopausal osteoporosis and for treating vasomotor symptoms associated with menopause, often in combination with conjugated estrogens.[1][2] As with many xenobiotics, bazedoxifene undergoes metabolic transformation in the body. One of the identified metabolites is **Bazedoxifene N-Oxide**. This technical guide provides a comprehensive review of the available scientific literature on **Bazedoxifene N-Oxide**, focusing on its chemical properties, metabolic fate, and the limited scope of its biological characterization. It is important to note that **Bazedoxifene N-Oxide** is considered a minor metabolite, and as such, the body of research dedicated specifically to this compound is limited.[3] Much of the current understanding is in the context of its parent compound, bazedoxifene.

Chemical and Physical Properties

Bazedoxifene N-Oxide is an oxidative metabolite of bazedoxifene.[4] Its fundamental chemical and physical properties, as collated from various chemical databases, are summarized below.



Property	Value	Source
Chemical Formula	С30Н34N2О4	[5]
Molecular Weight	486.6 g/mol	
CAS Number	1174289-22-5	_
IUPAC Name	1-[[4-[2-(Hexahydro-1-oxido- 1H-azepin-1- yl)ethoxy]phenyl]methyl]-2-(4- hydroxyphenyl)-3-methyl-1H- indol-5-ol	
Synonyms	Bazedoxifene-N-Oxide, WAY- 160546	_
Appearance	Solid (A crystalline solid for the acetate salt of the parent compound)	-
Storage Temperature	-20°C	-

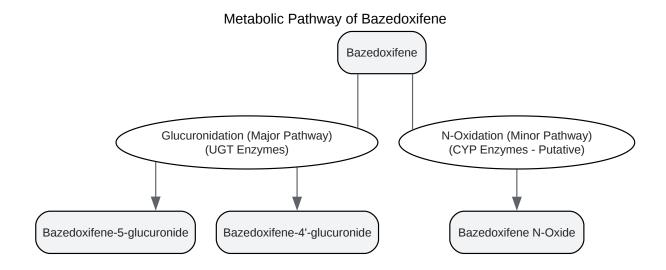
Metabolism of Bazedoxifene and Formation of N-Oxide

The metabolic disposition of bazedoxifene in humans is primarily characterized by extensive glucuronidation. Cytochrome P450 (CYP) mediated metabolism plays a minor role. **Bazedoxifene N-Oxide** has been identified as a minor metabolite in in vivo studies.

Specifically, it has been detected in the urine of Tg.Ras mice and in human feces. This suggests that N-oxidation is a minor metabolic pathway for bazedoxifene. The primary metabolites are bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide.

The metabolic pathway of bazedoxifene is depicted in the following diagram:





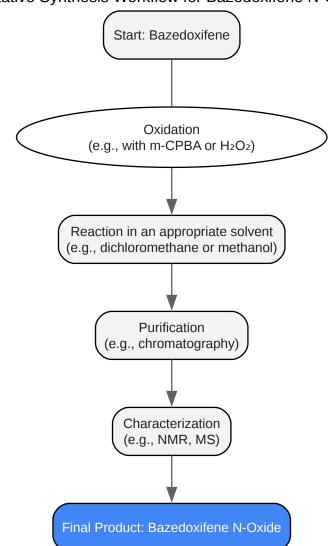
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Metabolic fate of Bazedoxifene.

Synthesis

While detailed synthetic routes for bazedoxifene are documented, a specific, peer-reviewed experimental protocol for the synthesis of **Bazedoxifene N-Oxide** is not readily available in the scientific literature. Commercially, it is available as a reference standard, implying its synthesis is achievable. Generally, N-oxides of tertiary amines can be prepared by oxidation. A plausible, though not explicitly documented, synthetic workflow is illustrated below.





Putative Synthesis Workflow for Bazedoxifene N-Oxide

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A generalized synthetic workflow for N-oxidation.

Biological Activity

The biological activity of **Bazedoxifene N-Oxide** has not been extensively characterized in the available literature. Its parent compound, bazedoxifene, is a well-documented SERM with a complex pharmacological profile, acting as an estrogen receptor agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterus).

Bazedoxifene (Parent Compound) Activity:





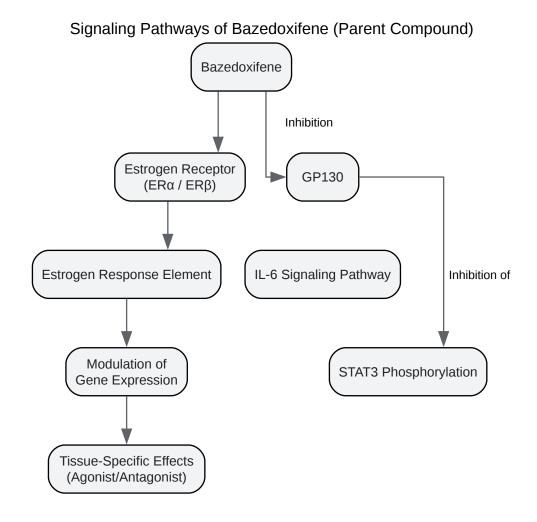


Parameter	Value	Cell Line/Model	Source
ERα Binding IC50	26 nM	_	
ERβ Binding IC50	99 nM	_	
Inhibition of 17β- estradiol-induced proliferation IC ₅₀	0.19 nM	MCF-7 cells	

Bazedoxifene's mechanism of action involves binding to estrogen receptors (ER α and ER β), which leads to differential gene expression depending on the tissue type. More recently, bazedoxifene has also been shown to inhibit the IL-6/GP130 signaling pathway, suggesting a potential role in cancer therapy beyond its SERM activity.

The signaling pathway for the parent compound, bazedoxifene, is illustrated below. The activity of **Bazedoxifene N-Oxide** on these or other pathways has not been reported.





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Mechanism of action of the parent compound, Bazedoxifene.

Analytical Methodologies

The identification of **Bazedoxifene N-Oxide** as a metabolite has been achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While detailed validated methods for the quantification of the N-oxide are not published, methods for the parent compound are available and provide a basis for the development of assays for its metabolites.

Analytical Method for Bazedoxifene in Rat Serum:

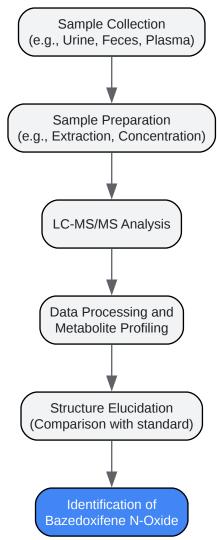


Parameter	Description
Technique	RP-HPLC with PDA detection
Column	Hypersil BDS C8 (4.6 x 150mm, 5μm)
Mobile Phase	Potassium dihydrogen orthophosphate buffer and acetonitrile (60:40, v/v), pH 3.0
Flow Rate	1.0 mL/min
Detection	290 nm
Linearity	0.1 - 32 μg/mL
LLOQ	0.5 μg/mL
Recovery	90 - 110%

A general workflow for the identification of a metabolite like **Bazedoxifene N-Oxide** is presented below.



General Workflow for Metabolite Identification



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